molecular formula C12H24N2O2 B6156361 tert-butyl 3-(1-amino-2-methylpropan-2-yl)azetidine-1-carboxylate CAS No. 1375452-71-3

tert-butyl 3-(1-amino-2-methylpropan-2-yl)azetidine-1-carboxylate

Cat. No. B6156361
CAS RN: 1375452-71-3
M. Wt: 228.3
InChI Key:
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Description

Tert-butyl 3-(1-amino-2-methylpropan-2-yl)azetidine-1-carboxylate is a synthetic compound with potential applications in various fields of research and industry. It is a light-green to brown liquid .


Molecular Structure Analysis

The molecular formula of this compound is C12H24N2O2 . The InChI code is 1S/C12H24N2O2/c1-11(2,3)16-10(15)14-6-9(7-14)12(4,5)8-13/h9H,6-8,13H2,1-5H3 . This indicates that the molecule consists of 12 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms.


Physical And Chemical Properties Analysis

This compound is a light-green to brown liquid . Its molecular weight is 228.33 . The storage temperature is 4°C .

Scientific Research Applications

Amino Acid-Azetidine Chimeras

Azetidine-2-carboxylic acid (Aze) analogs with various side chains have been synthesized, illustrating the utility of azetidine derivatives in mimicking amino acid structures and incorporating them into peptide chains. For instance, enantiopure 3-substituted azetidine-2-carboxylic acids have been prepared, serving as tools for studying the influence of conformation on peptide activity. This approach demonstrates the application of azetidine derivatives in probing biological mechanisms and designing novel peptides with specific biological activities (Sajjadi & Lubell, 2008).

Heterocyclic Compound Synthesis

Azetidine derivatives are also pivotal in the synthesis of heterocyclic compounds. The synthesis of methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate showcases the integration of azetidine into heterocyclic frameworks, contributing to the diversity of functionalized amino acids. Such compounds are valuable for their potential pharmaceutical properties and as intermediates in organic synthesis (Dzedulionytė et al., 2021).

Azetidine in Medicinal Chemistry

In medicinal chemistry, azetidine derivatives are employed for the synthesis of complex molecules with potential therapeutic applications. For example, azetidine compounds have been used as intermediates in the synthesis of ligands for nicotinic receptors, illustrating their role in the development of novel pharmaceutical agents (Karimi & Långström, 2002).

Safety and Hazards

The safety information available indicates that this compound is classified under GHS05 and GHS07 . The hazard statements include H302, H315, H318, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-(1-amino-2-methylpropan-2-yl)azetidine-1-carboxylate involves the reaction of tert-butyl 3-bromoazetidine-1-carboxylate with 1-amino-2-methylpropan-2-ol in the presence of a base to form the desired product.", "Starting Materials": [ "tert-butyl 3-bromoazetidine-1-carboxylate", "1-amino-2-methylpropan-2-ol", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Add 1-amino-2-methylpropan-2-ol to a solution of tert-butyl 3-bromoazetidine-1-carboxylate in a suitable solvent.", "Add a base (e.g. sodium hydroxide) to the reaction mixture to initiate the reaction.", "Stir the reaction mixture at room temperature for several hours.", "Quench the reaction by adding an acid (e.g. hydrochloric acid) to the mixture.", "Extract the product with a suitable solvent (e.g. ethyl acetate).", "Dry the organic layer over anhydrous sodium sulfate.", "Concentrate the solution under reduced pressure to obtain the desired product." ] }

CAS RN

1375452-71-3

Molecular Formula

C12H24N2O2

Molecular Weight

228.3

Purity

95

Origin of Product

United States

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